N-[(thiophen-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(9-2-1-4-13-9)11-6-8-3-5-14-7-8/h1-5,7H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRGNHDMJDZLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Schotten-Baumann Reaction
The foundational step in synthesizing N-[(thiophen-3-yl)methyl]furan-2-carboxamide involves coupling furan-2-carboxylic acid with 3-(aminomethyl)thiophene. The Schotten-Baumann reaction is frequently employed, where furan-2-carbonyl chloride reacts with 3-(aminomethyl)thiophene in a biphasic system (dichloromethane/water) at 0–5°C. Triethylamine is added to scavenge HCl, achieving yields of 65–72%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/Water (2:1) |
| Temperature | 0–5°C |
| Catalyst | Triethylamine (1.2 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 65–72% |
Thiophene Methylamine Preparation
The 3-(aminomethyl)thiophene precursor is synthesized via reductive amination of thiophene-3-carbaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) at room temperature reduces the imine intermediate formed between thiophene-3-carbaldehyde and ammonium chloride, yielding 85–90% of the amine.
Modern Catalytic Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
Industrial-scale synthesis leverages palladium catalysts to couple furan-2-boronic acid with 3-(bromomethyl)thiophene. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,2-dimethoxyethane/water mixture at 80°C, this method achieves yields of 78–82% with >99% purity after recrystallization.
Optimized Catalytic Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | 1,2-Dimethoxyethane/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of furan-2-carboxylic acid, 3-(aminomethyl)thiophene, and HATU in DMF irradiated at 100°C for 15 minutes produces the amide in 88% yield, avoiding racemization.
Purification and Isolation Strategies
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts. This step is critical for isolating the target compound with >95% purity, though it reduces overall yields by 8–12% due to adsorption losses.
Recrystallization
Recrystallization from ethanol/water (7:3) at −20°C yields colorless crystals. Differential Scanning Calorimetry (DSC) confirms a melting point of 148–150°C, consistent with high crystallinity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Pharmaceutical manufacturers adopt continuous flow reactors to enhance scalability. A tandem system combines reductive amination and amide coupling in series, producing 12 kg/hour with 89% yield and 98.5% purity. Key advantages include precise temperature control and reduced solvent waste.
Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 12 kg/hour |
| Solvent Consumption | 30% reduction vs. batch |
| Purity | 98.5% |
Green Chemistry Initiatives
Recent advancements replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Enzymatic coupling using lipase B from Candida antarctica in CPME achieves 82% yield under mild conditions (40°C, pH 7.5), reducing energy use by 40%.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(thiophen-3-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(thiophen-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural and Functional Insights
Steric Considerations : The methylene linker in N-[(thiophen-3-yl)methyl]furan-2-carboxamide introduces conformational flexibility, which may optimize binding to flexible enzyme active sites versus rigid analogs like 5e .
Hydrogen Bonding : Thiourea derivatives () leverage N–H and C=S groups for hydrogen bonding, whereas the target compound’s amide and thiophene groups may prioritize C–H⋯O/S interactions .
Biological Activity
N-[(thiophen-3-yl)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes both thiophene and furan rings, which are known to confer distinct chemical properties. The molecular formula for N-[(thiophen-3-yl)methyl]furan-2-carboxamide is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This structural complexity enhances its reactivity and interaction with biological targets.
Research indicates that N-[(thiophen-3-yl)methyl]furan-2-carboxamide may interact with specific enzymes or receptors, modulating their activity. The compound has been shown to inhibit certain kinases, which can lead to the suppression of cell proliferation in cancer cells. The precise pathways and molecular targets are still under investigation but suggest a multifaceted approach to its biological effects.
Antimicrobial Properties
N-[(thiophen-3-yl)methyl]furan-2-carboxamide has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress. The efficacy of N-[(thiophen-3-yl)methyl]furan-2-carboxamide in delaying tumor growth has been observed in various models .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of kinase activity |
Example Study on Anticancer Activity
In a study focused on the anticancer potential of N-[(thiophen-3-yl)methyl]furan-2-carboxamide, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting the hypothesis that the compound induces cell death through apoptotic pathways .
Comparison with Similar Compounds
N-[(thiophen-3-yl)methyl]furan-2-carboxamide can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxamide | Lacks furan ring | Limited activity |
| Furan-2-carboxamide | Lacks thiophene ring | Moderate activity |
| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Contains pyridine | Enhanced activity against specific targets |
Q & A
Q. What are the typical synthetic routes for N-[(thiophen-3-yl)methyl]furan-2-carboxamide?
The synthesis involves multi-step reactions:
- Thiophene introduction : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the thiophene moiety to a pyridine or furan backbone .
- Amide bond formation : Acylation using furan-2-carbonyl chloride with a thiophene-containing amine under Schotten-Baumann conditions (e.g., DCM, base catalysis) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What structural features influence its biological activity?
- Heterocyclic rings : Thiophene enhances π-π stacking with biological targets; furan contributes to hydrogen bonding via the carbonyl oxygen .
- Substituent positioning : Thiophen-3-yl vs. thiophen-2-yl alters steric and electronic interactions, affecting binding affinity .
- Amide linker : Flexibility impacts conformational adaptability to enzyme active sites .
Q. Which spectroscopic methods confirm its structure?
- NMR : H and C NMR verify substituent connectivity (e.g., thiophene protons at δ 7.2–7.5 ppm, furan carbonyl at ~160 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNOS, [M+H] at 220.0434) .
- FT-IR : Confirms amide C=O stretch (~1650 cm) and aromatic C-H stretches .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Pd(PPh) for Suzuki-Miyaura coupling improves cross-coupling efficiency (yield increase from 45% to 72%) .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amide coupling vs. non-polar solvents .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .
Q. How to resolve contradictions in reported bioactivity data?
- Orthogonal assays : Compare enzymatic inhibition (e.g., IC in kinase assays) with cell-based viability assays (MTT) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Test derivatives lacking the thiophene or furan moieties to isolate pharmacophoric contributions .
- Dose-response curves : Ensure linearity in the 1–100 μM range to avoid false negatives from solubility limits .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the furan oxygen or thiophene sulfur for aqueous solubility, with enzymatic cleavage in vivo .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance bioavailability without structural modification .
Q. How to analyze electronic properties for material science applications?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO gaps (e.g., ~4.1 eV for charge-transfer applications) .
- Cyclic voltammetry : Measure oxidation potentials (e.g., thiophene at +1.2 V vs. Ag/AgCl) to assess redox activity .
Methodological Challenges
Designing structure-activity relationship (SAR) studies :
- Variable substituents : Systematically replace thiophen-3-yl with thiophen-2-yl, furan-2-carboxamide with furan-3-carboxamide, or methyl groups to map steric/electronic effects .
- Pharmacokinetic profiling : Use LC-MS/MS to measure logP (target ~2.5–3.5 for blood-brain barrier penetration) and metabolic stability in liver microsomes .
Interpreting crystallographic data for target binding :
- X-ray co-crystallization : Soak crystals of human carbonic anhydrase IX with the compound (2 mM, 24 h) to resolve binding modes at 1.8 Å resolution .
- Docking validation : Compare crystallographic poses with AutoDock Vina predictions (RMSD < 2.0 Å acceptable) .
Handling conflicting cytotoxicity data across cell lines :
- Genomic profiling : Use CRISPR screens to identify resistant/sensitive pathways (e.g., p53 status in HeLa vs. MCF-7 cells) .
- Microenvironment modeling : Test 3D spheroids vs. monolayers to mimic in vivo hypoxia and stromal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
